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Lysosomes are acidic organelles (pH 4–5) containing over 60 hydrolases, essential for degradation and

recently recognized as key regulators in cell death, inflammation, and metabolism [1]. Lysosomal membrane

permeabilization (LMP) results in the leakage of hydrolytic enzymes into the cytosol, which can initiate

apoptosis or necrosis and is implicated in diseases like Parkinson's disease, fibrotic lung disease, and cancer

[1] [2]. Consequently, measuring lysosomal stability is vital for both clinical and basic research.

Acridine orange (AO) is a cell-permeable, lysosomotropic weak base (pKa ≈ 9.65) that enables real-time,

functional assessment of lysosomal membrane integrity [1] [3]. Its utility lies in its metachromatic

properties: in the acidic environment of intact lysosomes, AO accumulates and forms aggregates that emit

red fluorescence (∼650 nm). When the lysosomal membrane is compromised and the proton gradient is

lost, AO leaks into the cytosol. At this lower concentration, it exists in a monomeric form that emits green

fluorescence (∼525 nm) [1] [4]. This quantifiable spectral shift from red to green fluorescence provides a

direct, vital measure of LMP.

Principles and Mechanisms of Acridine Orange
Staining

Chemical and Optical Properties

Acridine orange (C₁₇H₁₉N₃) is a cationic dye that differentially stains cellular components based on the

physicochemical properties of its environment [3]. The following table summarizes its key staining

characteristics:
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Table 1: Optical Properties and Staining Characteristics of Acridine Orange

Cellular Target /
State

Binding Mode
Excitation
(nm)

Emission
(nm)

Fluorescence
Color

Intact Lysosomes Proton trapping &
dimerization

~460-502 nm ~650 nm Red

Cytosol / Nucleus
(Monomer)

Passive diffusion, low
concentration

~502 nm ~525 nm Green

Double-stranded
DNA

Intercalation ~502 nm ~525 nm Green

Single-stranded
RNA

Electrostatic interactions ~460 nm ~650 nm Red

In live cells, the staining of nucleic acids is minimal due to chromatin inaccessibility, allowing the lysosomal

signal to dominate [1].

Mechanism of Lysosomal Membrane Permeabilization Detection

The fundamental principle of the LMP assay is the spatial relocation of AO within the cell, driven by the

integrity of the lysosomal membrane and its proton gradient [1]. The process can be broken down into three

key stages, illustrated in the diagram below:
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Passive Diffusion: The unprotonated, neutral form of AO passively diffuses across both the plasma
and lysosomal membranes [1].

Protonation and Trapping: Inside the acidic lysosome, AO becomes protonated and is effectively
trapped, accumulating to high concentrations. This leads to the formation of dimers and aggregates,

which emit a characteristic red fluorescence [1] [4].
LMP and Signal Shift: Upon lysosomal membrane permeabilization (induced by drugs, oxidative

stress, etc.), the proton gradient collapses. AO leaks back into the cytosol, where it dilutes and reverts
to its monomeric form, resulting in a diffuse green fluorescence and a concomitant loss of red

punctate staining [1].

This mechanism allows researchers to monitor LMP in real time by tracking the increase in green

fluorescence and/or the decrease in red fluorescence.

Experimental Protocols
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This section provides detailed methodologies for conducting AO-based lysosomal stability assays using two

common platforms: high-throughput microplate readers and high-resolution confocal microscopy.

High-Throughput Microplate Reader Protocol

This protocol is optimized for real-time, kinetic analysis of LMP across many samples, making it ideal for

drug screening and dose-response studies [1].

Materials & Reagents

Cells: Adherent cell lines (e.g., melanoma, MCF-7, fibroblasts) or primary cells (e.g., macrophages).
Dye: Acridine Orange (e.g., Sigma-Aldrich, A1301).

Inducers (Positive Controls):
LLOMe (Leu-Leu methyl ester): Fast-acting inducer (minutes).

Glucose Oxidase (GO): Generates H₂O₂ for slower, oxidative stress-induced LMP (hours).
Equipment: Fluorescence microplate reader capable of temperature and CO₂ control, with filters for

green (Ex ~469/35 nm, Em ~525/39 nm) and red (Ex ~531/40 nm, Em ~647/57 nm) fluorescence [1]
[5].

Procedure

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate. For patient-derived samples

(e.g., alveolar macrophages), 20,000-50,000 cells per well may be sufficient [1].
Staining:

Prepare a working solution of 5-10 µM AO in pre-warmed, unsupplemented culture medium [1]
[5].

Replace the culture medium in each well with the AO working solution.
Incubate for 15-20 minutes at 37°C in the dark.

Washing: Gently wash the cells twice with warm PBS or culture medium to remove extracellular dye
[6].

Reading and Induction:
Add fresh, pre-warmed medium to the wells.

Place the plate in the pre-equilibrated (37°C, 5% CO₂) microplate reader.
Establish a baseline by reading fluorescence for 10-15 minutes.

Pause the reading and briefly remove the plate. Add LMP inducers or test compounds
directly to the wells. Include control wells with vehicle only.

Return the plate to the reader and continue measuring fluorescence at regular intervals (e.g.,
every 1-5 minutes) for the duration of the experiment (e.g., 1-2 hours) [1].
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Data Analysis Normalize both green and red fluorescence intensities to the initial baseline reading (e.g., at

time zero). LMP is indicated by a progressive increase in the green/red fluorescence ratio over time [1].

Confocal Microscopy Protocol for Live-Cell Imaging

This protocol provides spatial resolution for visualizing LMP at the single-cell level [6].

Materials & Reagents

Cells: Grown in imaging-compatible chambers (e.g., Lab-Tek 8-well chambers).

Dye: Acridine Orange.
Equipment: Confocal microscope with live-cell incubation chamber (37°C, 5% CO₂), a 40x or higher

objective, and appropriate laser/filter sets (e.g., 489 nm excitation; 495-555 nm BP for green; 650 nm
LP for red) [6].

Procedure

Cell Preparation: Culture cells overnight in chambers to achieve 50-75% confluency. Avoid 100%
confluency [6].

Staining: Add AO directly to the growth medium to a final concentration of 2 µg/ml (~7.5 µM).
Incubate for 20 minutes at 37°C [6].

Washing: Wash cells twice with PBS containing 3% serum to reduce background [6].
Image Acquisition:

Add a small volume of PBS with serum to cover cells.
Immediately begin imaging. Cells are best analyzed within 60 minutes of washing [6].

To minimize AO phototoxicity, use minimal laser intensity and fast acquisition settings. For
robust cell lines (e.g., U2OS, MCF-7), acquire 1 frame every 0.5-2 seconds for up to 200

frames. For sensitive cells (e.g., MEFs), use slower acquisition (e.g., 1 frame every 12
seconds) [6].

Record both green and red channels simultaneously.

Data Analysis Use microscope software to define regions of interest (ROIs) encompassing the entire cell

population. Quantify the mean fluorescence intensity in both the green and red channels for each frame over

time. Normalize the values to the initial time point. LMP is visualized as a loss of red punctate structures and

a rise in diffuse green cytosolic fluorescence [6].
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Critical Experimental Considerations &
Troubleshooting

Successful implementation of AO staining requires careful attention to several factors to avoid artifacts and

ensure reliable data.

Table 2: Key Experimental Considerations and Troubleshooting Guide

Factor Potential Issue Recommendations & Solutions

Cell Health &
Confluency

High confluency or poor health

increases baseline LMP,
causing high green

background.

Maintain cells at 50-75% confluency. Use

healthy, low-passage cells. Standardize
growth conditions [6].

AO Concentration
& Optimization

Cytotoxicity; non-specific

staining; overly bright or dim
signal.

Titrate for each cell line (common range: 2-10

µM). High concentrations can be toxic [5].

Phototoxicity &
Photobleaching

Light-induced LMP; signal
fading over time.

Minimize light exposure during staining and
imaging. Use short exposure times, low light

intensity, and neutral density filters [1] [6].

Lysosomal
Physiology

Treatments that alter

lysosomal pH, volume, or
number affect AO

accumulation.

Include controls to assess lysosomal

characteristics. Interpret normalized data with
caution if initial fluorescence is altered [1].

RNA Staining Cytoplasmic red fluorescence

not from lysosomes, leading to
false negatives.

In live cells, RNA binding is weak and diffuse.

The intense red punctate pattern is
characteristic of lysosomes [1].

Transfection Lipid-based transfection
reagents can destabilize

lysosomes.

Allow sufficient recovery time post-
transfection before assay, or use alternative

delivery methods [6].
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Applications in Drug Discovery and Development

The AO lysosomal stability assay has broad applicability in preclinical research, leveraging its quantitative

and kinetic nature.

Screening for LMP-Inducing Drugs: Identify novel chemotherapeutic agents or drug combinations

that trigger lysosome-dependent cell death. For example, the antibiotic azithromycin and the
antihistamine loratadine have been shown to enhance cytotoxicity of other drugs via LMP [1].

Mechanism of Action (MoA) Studies: Elucidate the cellular pathways involved in drug-induced cell
death. The assay can distinguish between direct lysosomal membrane rupture (e.g., by LLOMe) and

indirect damage via oxidative stress (e.g., by glucose oxidase/H₂O₂) [1].
Toxicity and Safety Profiling: Assess the lysosomotropic potential of drug candidates, as some

drugs (e.g., certain antidepressants and antibiotics) can cause LMP-mediated hepatotoxicity as a side
effect [1].

Phenotypic Screening and Live Cell Painting: AO serves as a simple, cost-effective dye for high-
content analysis (HCA), staining nuclei, nucleoli, and acidic organelles in a single live-cell assay,

enabling morphological profiling and detection of sublethal phenotypes [5].

Summary

Acridine orange staining is a robust, versatile, and functionally informative method for assessing lysosomal

membrane integrity in live cells. The protocols outlined here, from high-throughput screening to detailed

microscopic analysis, provide researchers with powerful tools to investigate lysosomal biology in health and

disease. By following the critical considerations for experimental design and execution, this technique can

yield highly reproducible data to advance drug discovery and mechanistic studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12514141/
https://en.bio-protocol.org/en/bpdetail?id=1162&type=0
https://www.smolecule.com/products/b517119#acridine-orange-lysosome-staining-live-cells
https://www.smolecule.com/products/b517119#acridine-orange-lysosome-staining-live-cells
https://www.smolecule.com/products/b517119#acridine-orange-lysosome-staining-live-cells
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s517119?utm_src=pdf-bulk
https://www.smolecule.com/products/s517119?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

